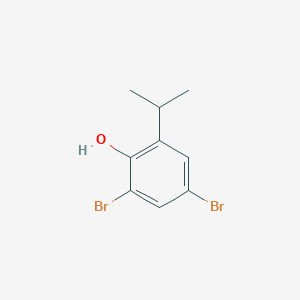
2,4-Dibromo-6-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-isopropylphenol is an organic compound that belongs to the class of bromophenols. It is characterized by the presence of two bromine atoms and an isopropyl group attached to a phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and preservative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dibromo-6-isopropylphenol can be synthesized through the bromination of 2-isopropylphenol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the bromine atoms are introduced at the 4 and 6 positions of the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 2-isopropylphenol is reacted with bromine in a controlled environment. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-6-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding phenol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: The corresponding phenol without bromine atoms.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dibromo-6-isopropylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants and preservatives.
Medicine: Investigated for its potential therapeutic effects, including its use as an antimicrobial agent.
Industry: Used in the formulation of disinfectants, preservatives, and other industrial products.
Mécanisme D'action
The antimicrobial activity of 2,4-Dibromo-6-isopropylphenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The bromine atoms and the phenol group interact with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. The isopropyl group enhances the lipophilicity of the compound, allowing it to penetrate the cell membrane more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromophenol: Similar structure but lacks the isopropyl group.
2,6-Dibromophenol: Similar structure but lacks the isopropyl group.
4,6-Dibromophenol: Similar structure but lacks the isopropyl group.
Uniqueness
2,4-Dibromo-6-isopropylphenol is unique due to the presence of the isopropyl group, which enhances its lipophilicity and antimicrobial activity compared to other bromophenols. This makes it more effective in applications where penetration of cell membranes is crucial.
Propriétés
Numéro CAS |
90562-17-7 |
|---|---|
Formule moléculaire |
C9H10Br2O |
Poids moléculaire |
293.98 g/mol |
Nom IUPAC |
2,4-dibromo-6-propan-2-ylphenol |
InChI |
InChI=1S/C9H10Br2O/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5,12H,1-2H3 |
Clé InChI |
CDRUYNGFKORDOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC(=C1)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





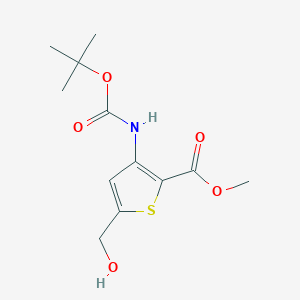

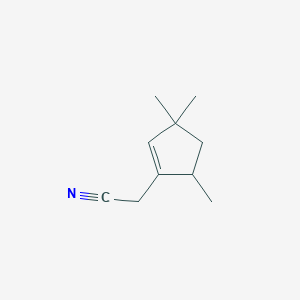
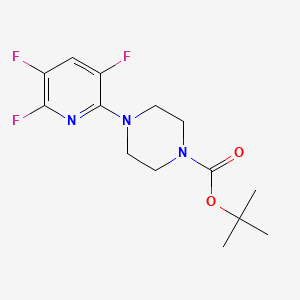
![2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B8335362.png)
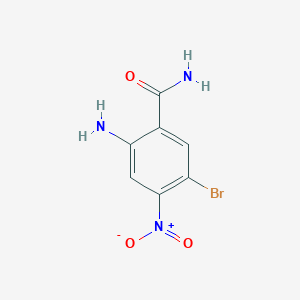




![6-[4-(1-Benzylisoquinolin-4-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B8335405.png)
